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Compound of Interest

Compound Name: Dibutyl adipate

Cat. No.: B094505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dibutyl adipate (DBA) with other

common plasticizers used in food contact materials (FCMs). The information presented is

based on regulatory status, toxicological data, and performance characteristics, supported by

experimental findings. This document aims to assist researchers and professionals in making

informed decisions regarding the selection and validation of plasticizers for food packaging

applications.

Regulatory Landscape and Safety Profile
The use of plasticizers in food contact materials is strictly regulated to ensure consumer safety.

In the European Union, the primary regulation is Commission Regulation (EU) No 10/2011 on

plastic materials and articles intended to come into contact with food. In the United States, the

Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the

Code of Federal Regulations (21 CFR).

Dibutyl Adipate (DBA): DBA is an aliphatic diester that serves as a plasticizer. While it has

been assessed for safety in cosmetics, its use in food contact materials is subject to the

general safety requirements of regulations like (EU) No 10/2011 and FDA's 21 CFR. Specific

migration limits (SMLs) are established for authorized substances to limit their transfer into

food. While some adipates are listed, specific SMLs for DBA in all food types are not

consistently documented across all regulations and may require a specific risk assessment.

Toxicological data from non-food-contact applications suggest low acute toxicity.[1][2][3]
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Alternative Plasticizers: Several alternatives to traditional phthalate plasticizers are available,

including other adipates, citrates, and terephthalates.

Di(2-ethylhexyl) adipate (DEHA): A commonly used adipate plasticizer with established

migration data.[4][5][6][7][8]

Acetyl tributyl citrate (ATBC): A citrate-based plasticizer known for its good toxicological

profile and compatibility with various polymers.[9][10][11][12][13]

Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer gaining popularity as a

safer alternative.

Performance Comparison of Plasticizers
The performance of a plasticizer is critical for the final properties of the food contact material.

Key performance indicators include plasticizing efficiency, mechanical properties, and migration

resistance.

2.1. Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is often evaluated by the reduction in the glass transition temperature

(Tg) of the polymer. A lower Tg indicates greater flexibility. Mechanical properties such as

tensile strength and elongation at break determine the durability of the final product.

Linear adipates, such as DBA, generally exhibit higher plasticizing efficiency compared to their

branched counterparts, leading to a greater reduction in Tg.[14] However, this can sometimes

be associated with a decrease in tensile strength. The choice of plasticizer involves a trade-off

between flexibility and mechanical strength.

Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Adipates
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Property
PVC with Dibutyl
Adipate (DBA)

PVC with Branched
Adipate

Test Method

Glass Transition

Temp. (Tg)
Lower Higher DSC

Elastic Modulus

Decreases with

increasing plasticizer

content

Generally Higher Tensile Testing

Tensile Strength

Decreases with

increasing plasticizer

content

Generally Higher Tensile Testing

Elongation at Break

Increases with

increasing plasticizer

content

Generally Lower Tensile Testing

Source: Adapted from studies on PVC gels with DBA and comparative analyses of adipate

plasticizers.[14][15]

2.2. Migration Behavior

Migration is the transfer of substances from the food contact material into the food. It is a

critical safety parameter and is influenced by the type of plasticizer, the food simulant

(representing different food types), temperature, and contact time.

Linear adipates like DBA tend to have higher migration levels than branched or polymeric

adipates due to their simpler structure and higher mobility within the polymer matrix.[14]

Migration is generally higher into fatty food simulants (like olive oil or isooctane) compared to

aqueous or acidic simulants.[4][5][6][7][16]

Table 2: Comparative Migration of Plasticizers into Food Simulants
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Plasticizer Food Simulant Migration Level Reference

Di(2-ethylhexyl)

adipate (DEHA)

Fatty Foods (e.g.,

Cheese)

Can exceed 10

mg/dm²
[4]

Di(2-ethylhexyl)

adipate (DEHA)
Various Retail Foods 1.0 to 212 mg/kg [5][6]

Acetyl tributyl citrate

(ATBC)

Various Foods

(Microwave)
0.4 to 79.8 mg/kg [9][13]

Dibutyl adipate (DBA) General Expectation
Higher than branched

adipates
[14]

Experimental Protocols
3.1. Migration Testing

Objective: To determine the amount of a specific plasticizer that migrates from a food contact

material into food simulants under defined conditions.

Principle: The food contact material is exposed to a food simulant for a specified time and at a

specific temperature, simulating the intended use. The concentration of the migrant in the

simulant is then determined analytically.

Apparatus:

Migration cells

Incubator or oven for controlled temperature

Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

Volumetric flasks, pipettes, and syringes

Analytical balance

Reagents:
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Food simulants as per Regulation (EU) No 10/2011:

Simulant A: 10% ethanol (v/v) for aqueous foods

Simulant B: 3% acetic acid (w/v) for acidic foods

Simulant D2: Vegetable oil (or alternative simulants like isooctane or 95% ethanol for

specific applications) for fatty foods

Internal standard for chromatography

Extraction solvent (e.g., hexane, diethyl ether)

Procedure:

Sample Preparation: Cut the food contact material into test specimens of a known surface

area.

Exposure: Place the test specimen in a migration cell and add a known volume of the food

simulant, ensuring a defined surface area to volume ratio (e.g., 6 dm² per 1 kg of food

simulant).

Incubation: Seal the migration cell and incubate at the test conditions specified in Regulation

(EU) No 10/2011, which are chosen based on the intended use of the material (e.g., 10 days

at 40°C for long-term storage at room temperature).[7][17]

Extraction: After incubation, remove the test specimen. Extract the plasticizer from the food

simulant using an appropriate solvent. For fatty food simulants, a liquid-liquid extraction or

solid-phase extraction may be necessary.

Analysis: Analyze the extract using GC-MS or GC-FID to determine the concentration of the

plasticizer.

Calculation: Calculate the migration in mg of substance per kg of food simulant (mg/kg) or

mg of substance per dm² of the contact surface (mg/dm²).

3.2. Mechanical Properties Testing (Tensile Test)
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Objective: To determine the tensile strength and elongation at break of the plasticized polymer.

Principle: A standardized sample of the material is stretched until it breaks, and the force and

elongation are measured.

Apparatus:

Universal testing machine with a suitable load cell

Extensometer

Die cutter for sample preparation

Procedure:

Sample Preparation: Prepare dumbbell-shaped test specimens from the plasticized polymer

sheet using a die cutter according to a standard like ASTM D638.

Testing: Mount the specimen in the grips of the universal testing machine.

Measurement: Apply a constant rate of extension until the specimen breaks. Record the

force and elongation throughout the test.

Calculation:

Tensile Strength: The maximum stress the material can withstand before breaking.

Elongation at Break: The percentage increase in length at the point of fracture.

Visualizations
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Phase 1: Initial Screening

Phase 2: Migration Assessment

Phase 3: Risk Assessment & Decision

Identify Plasticizer and Intended Use

Review Existing Toxicological Data

Check Regulatory Status (EU & FDA)

Select Appropriate Food Simulants

Perform Migration Testing (e.g., EU 10/2011)

Analyze Migration Levels

Compare Migration to SML

Conduct Toxicological Risk Assessment

If below SML

Decision: Approved for Use?

If above SML

Click to download full resolution via product page

Caption: Workflow for Safety Assessment of a Plasticizer for Food Contact Material.
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Start Prepare Test Specimen
(Known Surface Area)

Expose to Food Simulant
in Migration Cell

Incubate under
Defined Conditions
(Time, Temperature)

Extract Analyte
from Simulant Analyze by GC-MS/FID Calculate Migration

(mg/kg or mg/dm²) End

Click to download full resolution via product page

Caption: Experimental Workflow for Migration Testing of Plasticizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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